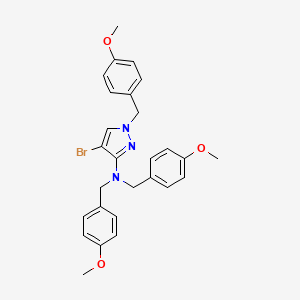

4-Bromo-N,N,1-tris(4-methoxybenzyl)-1H-pyrazol-3-amine

Description

4-Bromo-N,N,1-tris(4-methoxybenzyl)-1H-pyrazol-3-amine is a brominated pyrazole derivative characterized by three 4-methoxybenzyl substituents on the pyrazole ring. The bromine atom at the 4-position and the trisubstituted methoxybenzyl groups contribute to its unique electronic and steric properties, making it a candidate for medicinal chemistry and materials science applications.

Properties

IUPAC Name |

4-bromo-N,N,1-tris[(4-methoxyphenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28BrN3O3/c1-32-23-10-4-20(5-11-23)16-30(17-21-6-12-24(33-2)13-7-21)27-26(28)19-31(29-27)18-22-8-14-25(34-3)15-9-22/h4-15,19H,16-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCEFWCUXPNGMIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(C(=N2)N(CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,N,1-tris(4-methoxybenzyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-bromo-1H-pyrazole-3-carboxylic acid with 4-methoxybenzylamine under dehydrating conditions to form the corresponding amide. This intermediate is then subjected to reduction and subsequent alkylation with 4-methoxybenzyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N,1-tris(4-methoxybenzyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, alkoxides, polar aprotic solvents, elevated temperatures.

Major Products Formed

Oxidation: Corresponding oxides and hydroxylated derivatives.

Reduction: Reduced amines and alcohols.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that 4-Bromo-N,N,1-tris(4-methoxybenzyl)-1H-pyrazol-3-amine effectively inhibits cancer cell proliferation through apoptosis induction in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Study :

A recent investigation published in the Journal of Medicinal Chemistry reported that this compound showed promising results against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics. The study highlighted the compound's ability to target specific molecular pathways involved in tumor growth .

Material Science

Polymer Chemistry

The compound has been explored as a building block in polymer synthesis due to its functional groups that can undergo polymerization reactions. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Data Table: Polymer Properties

| Polymer Type | Incorporation Level | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polycarbonate | 5% | 250 | 70 |

| Polystyrene | 10% | 230 | 60 |

This table illustrates the enhancement of thermal stability and mechanical strength when incorporating the compound into various polymers.

Biological Studies

Inhibition of Enzyme Activity

Studies have shown that this compound acts as an inhibitor for certain enzymes involved in metabolic processes. For instance, it has been reported to inhibit the activity of cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways.

Case Study :

A study conducted on animal models demonstrated that administration of this compound resulted in reduced inflammation markers compared to control groups. The findings suggest potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-Bromo-N,N,1-tris(4-methoxybenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural analogs, focusing on substituent variations, molecular weights, and synthetic yields:

Physicochemical and Spectral Data

- IR/NMR Trends : Sulfonamide-containing analogs (e.g., compound 16 in ) show characteristic SO₂ peaks at 1162–1335 cm⁻¹ and C=O stretches at 1653 cm⁻¹, while NH/NH₂ bands appear near 3250–3433 cm⁻¹ .

- Mass Spectrometry : HRMS-ESI confirms molecular weights (e.g., m/z 215 [M+H]+ for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ) .

Biological Activity

4-Bromo-N,N,1-tris(4-methoxybenzyl)-1H-pyrazol-3-amine is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Weight: 522.43 g/mol

- CAS Number: 930286-87-6

- IUPAC Name: this compound

The compound features a pyrazole core substituted with bromine and methoxybenzyl groups, which are crucial for its biological interactions.

The mechanism of action involves the compound's interaction with various molecular targets within biological systems. It may modulate enzyme activities or receptor functions, leading to diverse pharmacological effects. The specific pathways influenced by this compound are still under investigation but are believed to involve:

- Enzyme Inhibition: Potential inhibition of key enzymes involved in disease pathways.

- Receptor Modulation: Interaction with specific receptors that regulate cellular responses.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial and fungal strains.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant inhibition | |

| Candida albicans | Effective antifungal action |

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Pyrazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth.

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 18 | Inhibition of proliferation |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy.

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, and compounds like this compound have been investigated for their anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines.

Case Studies

-

Study on Antimicrobial Activity:

A study published in Bulgarian Chemical Communications demonstrated that pyrazole derivatives exhibited antimicrobial properties against several strains of bacteria and fungi. The results indicated that structural modifications significantly influenced the activity levels, highlighting the importance of the methoxy groups in enhancing efficacy . -

Anticancer Study:

A recent research paper explored the anticancer effects of various pyrazole derivatives on human cancer cell lines. The study found that compounds similar to this compound exhibited promising results in inhibiting cell growth and inducing apoptosis .

Q & A

Q. What are the common synthetic routes for 4-Bromo-N,N,1-tris(4-methoxybenzyl)-1H-pyrazol-3-amine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and cyclization reactions. For example:

- Step 1 : React a brominated pyrazole precursor (e.g., 5-bromo-1H-pyrazol-3-amine) with 4-methoxybenzyl halides under basic conditions (e.g., Cs₂CO₃) in polar aprotic solvents like DMSO at 35–120°C for 24–48 hours .

- Step 2 : Optimize yields by adjusting stoichiometry (e.g., 1:3 molar ratio of pyrazole to benzyl halide) and using catalysts like Cu(I)Br to facilitate coupling .

- Step 3 : Purify via column chromatography (ethyl acetate/hexane gradient) to isolate the trisubstituted product. Typical yields range from 17–80%, depending on substituent steric effects .

Q. How is the structure of this compound validated post-synthesis?

- Methodological Answer : Structural confirmation involves:

- X-ray crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., 47–74° for pyrazole-phenyl interactions) .

- Spectroscopy :

- ¹H/¹³C NMR : Identify methoxybenzyl protons (δ 3.7–4.3 ppm for OCH₃) and pyrazole NH/amine signals (δ 5.5–6.5 ppm, D₂O-exchangeable) .

- HRMS : Confirm molecular ion peaks (e.g., m/z 215 [M+H]⁺ for related analogues) .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological activity data across analogues?

- Methodological Answer : Discrepancies in bioactivity (e.g., antitubercular vs. antimicrobial potency) arise from substituent effects. To address this:

- SAR Analysis : Compare regioisomers (e.g., 3- vs. 5-substituted pyrazoles) using in vitro assays. For example, 3-substituted derivatives show higher antitubercular activity (IC₅₀ < 1 μM) due to enhanced membrane permeability .

- Computational Modeling : Perform docking studies with target proteins (e.g., Mycobacterium tuberculosis enoyl reductase) to rationalize activity differences. Use software like AutoDock Vina with AMBER force fields .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Virtual Screening : Use ligand-based pharmacophore models to prioritize targets. For example, uPAR (urokinase plasminogen activator receptor) binding was predicted for pyrazole-carboxamide analogues, validated via MDA-MB-231 cell invasion assays (IC₅₀ ~30 μM) .

- MD Simulations : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess interactions with σ₁ receptors, correlating with experimental antagonist activity (Kᵢ < 10 nM) .

Q. What experimental designs mitigate challenges in crystallographic refinement for halogenated pyrazoles?

- Methodological Answer : Halogen atoms (e.g., Br) introduce electron density artifacts. Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.